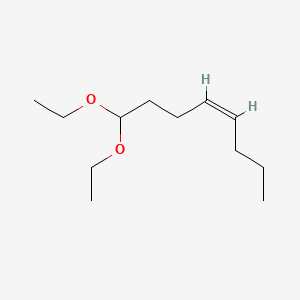
(Z)-1,1-Diethoxyoct-4-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1,1-Diethoxyoct-4-ene is an organic compound characterized by the presence of an alkene group and two ethoxy groups attached to the same carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,1-Diethoxyoct-4-ene typically involves the reaction of an appropriate alkene precursor with ethyl alcohol under acidic conditions. One common method is the acid-catalyzed addition of ethanol to an alkyne, followed by selective hydrogenation to yield the desired (Z)-isomer. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid as a catalyst, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as zeolites or other solid acids can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-1,1-Diethoxyoct-4-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alkene group to an alkane using hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Sodium ethoxide (NaOEt), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkanes
Substitution: Various substituted ethers or alcohols
Aplicaciones Científicas De Investigación
(Z)-1,1-Diethoxyoct-4-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of (Z)-1,1-Diethoxyoct-4-ene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the alkene and ethoxy groups, which can participate in various transformations. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition.
Comparación Con Compuestos Similares
Similar Compounds
(E)-1,1-Diethoxyoct-4-ene: The geometric isomer with different spatial arrangement of substituents.
1,1-Diethoxyhex-4-ene: A shorter-chain analog with similar functional groups.
1,1-Diethoxydec-4-ene: A longer-chain analog with similar functional groups.
Uniqueness
(Z)-1,1-Diethoxyoct-4-ene is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions in chemical and biological systems. This configuration may result in different physical properties and reactivity compared to its (E)-isomer or other analogs.
Propiedades
Número CAS |
94088-32-1 |
|---|---|
Fórmula molecular |
C12H24O2 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
(Z)-1,1-diethoxyoct-4-ene |
InChI |
InChI=1S/C12H24O2/c1-4-7-8-9-10-11-12(13-5-2)14-6-3/h8-9,12H,4-7,10-11H2,1-3H3/b9-8- |
Clave InChI |
XOVJTZPLLLGONX-HJWRWDBZSA-N |
SMILES isomérico |
CCC/C=C\CCC(OCC)OCC |
SMILES canónico |
CCCC=CCCC(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



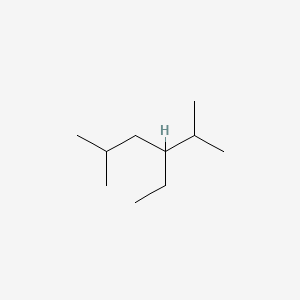
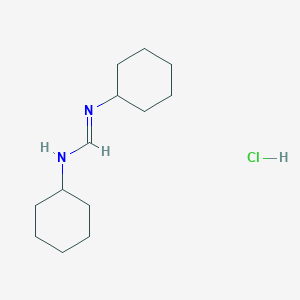

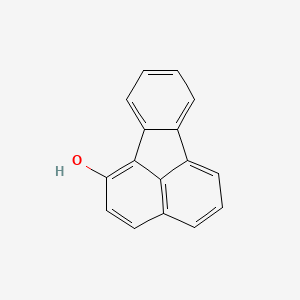

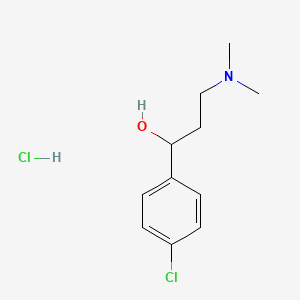

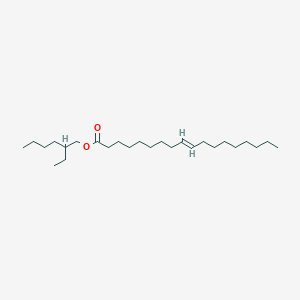

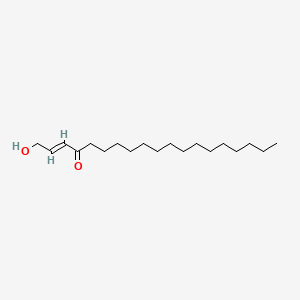
![5-[(E)-2-bromoethenyl]-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12647834.png)


